N-methyl-3-(piperazin-1-yl)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-methyl-3-piperazin-1-ylbenzamide |
InChI |
InChI=1S/C12H17N3O/c1-13-12(16)10-3-2-4-11(9-10)15-7-5-14-6-8-15/h2-4,9,14H,5-8H2,1H3,(H,13,16) |
InChI Key |
XNJOVCBLAVNTFC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)N2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies for N Methyl 3 Piperazin 1 Yl Benzamide and Analogues
Strategic Approaches for Benzamide (B126) Formation
The construction of the benzamide linkage is a critical step in the synthesis of the target compound and its derivatives. This can be achieved through several reliable methods, primarily involving the acylation of an amine or reductive amination of a carbonyl compound.
Acylation is a widely employed and versatile method for the formation of amide bonds. This approach typically involves the reaction of a carboxylic acid derivative with an amine. In the context of synthesizing N-methyl-3-(piperazin-1-yl)benzamide, this would involve the reaction of a 3-(piperazin-1-yl)benzoic acid derivative with methylamine, or a 3-substituted benzoic acid with a piperazine (B1678402) derivative that is subsequently methylated.
A common strategy is the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. This can be achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using a coupling reagent. The reaction of 1-methylpiperazine (B117243) with acyl chlorides, such as 4-chlorobenzoyl chloride, has been demonstrated as a viable route for producing N-methylpiperazine-containing amides. researchgate.net
A variety of coupling reagents have been developed to promote amide bond formation under mild conditions, minimizing side reactions and preserving sensitive functional groups. researchgate.netnih.govrsc.org These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine. The choice of coupling reagent can be critical for achieving high yields and purity. lookchemmall.com
Below is a table summarizing common coupling reagents used in amide bond formation:
| Coupling Reagent | Abbreviation | Activating Agent | By-products |
| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Dicyclohexylurea (DCU) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Carbodiimide | Water-soluble urea |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium salt | HOBt, phosphonamide |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium salt | HOBt, HMPA |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Uronium/Aminium salt | HOAt, tetramethylurea |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium/Aminium salt | HOBt, tetramethylurea |
| Propylphosphonic Anhydride | T3P | Phosphonic anhydride | Phosphate salts |
This table is illustrative and compiled from general chemical knowledge.
The general mechanism for amide bond formation using a coupling reagent involves the activation of the carboxylic acid, followed by nucleophilic attack of the amine to form a tetrahedral intermediate, which then collapses to form the amide bond and release the activated leaving group.
Reductive amination provides an alternative pathway to the formation of the C-N bond in the benzamide scaffold. This method involves the reaction of a carbonyl compound, such as an aldehyde or a ketone, with an amine in the presence of a reducing agent. organic-chemistry.org For the synthesis of this compound, a plausible route would involve the reductive amination of 3-(piperazin-1-yl)benzaldehyde with methylamine. researchgate.netpearson.com
The reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. pearson.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity for reducing the iminium ion in the presence of the starting carbonyl compound. organic-chemistry.orgpearson.com Catalytic hydrogenation over a metal catalyst, such as palladium on carbon (Pd/C), can also be used. mdpi.com
The choice of reducing agent and reaction conditions is crucial to optimize the yield and minimize side reactions, such as the reduction of the starting aldehyde or over-alkylation of the amine. organic-chemistry.org
Here is a table of common reducing agents used in reductive amination:
| Reducing Agent | Abbreviation | Key Features |
| Sodium Cyanoborohydride | NaBH3CN | Effective at mildly acidic pH; selective for iminium ions over carbonyls. |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)3 | Mild and selective; does not require strict pH control; often used in aprotic solvents. |
| Hydrogen gas with a catalyst (e.g., Pd/C, PtO2) | H2/Catalyst | Can be used for a wide range of substrates; may also reduce other functional groups. |
| Borane-Pyridine Complex | BH3·py | Can be used for the reduction of imines. |
| Phenylsilane | PhSiH3 | Mild reducing agent, often used with a catalyst. |
This table is illustrative and compiled from general chemical knowledge.
Introduction and Functionalization of the Piperazine Moiety
The piperazine ring is a key structural feature and its introduction and subsequent functionalization are central to the synthesis of this compound and its analogues.
Once the piperazine ring is incorporated into the benzamide scaffold, the secondary amine can be functionalized through N-alkylation or N-arylation. For the synthesis of this compound, N-methylation is the key step.
N-Alkylation is commonly achieved by reacting the piperazine derivative with an alkyl halide, such as methyl iodide, in the presence of a base to neutralize the hydrogen halide formed during the reaction. mdpi.com Alternatively, reductive amination of the piperazine with formaldehyde (B43269) can also be used to introduce the methyl group. google.com
N-Arylation introduces an aromatic ring onto the piperazine nitrogen. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely used for the N-arylation of amines, including piperazine derivatives. wikipedia.orgnih.govlibretexts.orgacsgcipr.orgresearchgate.net This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide or triflate with the piperazine. The choice of ligand is critical for the efficiency of the reaction and has been the subject of extensive research. wikipedia.org
The following table outlines common ligands used in Buchwald-Hartwig amination:
| Ligand Type | Example Ligands |
| Biaryl Phosphines | XPhos, SPhos, RuPhos |
| Ferrocenyl Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) |
| Josiphos Ligands | A range of chiral ferrocenyl diphosphine ligands |
| Buchwald's Dialkylbiaryl Phosphine Ligands | BrettPhos, DavePhos |
This table is illustrative and compiled from general chemical knowledge.
The piperazine moiety can serve as a versatile scaffold for the construction of more complex molecular architectures. By leveraging the reactivity of the two nitrogen atoms, a wide variety of substituents can be introduced, leading to the synthesis of diverse libraries of compounds. nih.govnih.gov For example, piperazine-containing benzamide derivatives have been synthesized as potential therapeutic agents. nih.gov
The synthesis of these complex scaffolds often involves multi-step reaction sequences, utilizing a combination of the reactions described above, such as acylation, alkylation, and cross-coupling reactions. The orthogonal reactivity of the two piperazine nitrogens can be exploited by using protecting groups to selectively functionalize one nitrogen at a time.
Stereoselective Synthesis in Benzamide-Piperazine Systems
When chirality is a feature of the target molecule, stereoselective synthesis becomes a critical consideration. This is particularly relevant when substituents are introduced on the piperazine ring or on the benzamide portion of the molecule.
The stereoselective alkylation of piperazine derivatives has been investigated as a means to control the stereochemistry of substituents on the piperazine ring. For example, the alkylation of chiral 2-oxopiperazines has been shown to proceed with a high degree of stereoselectivity, influenced by the existing stereocenter and the reaction conditions. benjamin-bouvier.fr Computational studies have provided insights into the transition states and conformational factors that govern the stereochemical outcome of these reactions. benjamin-bouvier.fr
Asymmetric lithiation of N-Boc protected piperazines, using a chiral ligand such as (-)-sparteine, followed by trapping with an electrophile, offers another powerful method for the enantioselective functionalization of the piperazine ring. mdpi.com
Furthermore, iridium-catalyzed [3+3]-cycloaddition reactions of imines have been developed for the diastereoselective synthesis of C-substituted piperazines, providing access to complex and stereochemically defined piperazine scaffolds. nih.gov These methods highlight the growing importance of stereocontrol in the synthesis of complex piperazine-containing molecules.
Structure Activity Relationship Sar Studies of N Methyl 3 Piperazin 1 Yl Benzamide Analogues
Modulation of Benzamide (B126) Substituents and their Pharmacological Impact
The benzamide portion of the molecule serves as a critical interaction domain with target receptors. Alterations to this region, including the aromatic ring and the amide linkage, have profound effects on the pharmacological profile of the compounds.
The nature and position of substituents on the benzamide aromatic ring significantly modulate the electronic properties of the molecule, which in turn affects receptor binding. Both quantitative structure-activity relationship (QSAR) and computational modeling studies have been employed to understand the impact of these substituents.
Electron-donating and electron-withdrawing groups on the aromatic ring can alter the charge distribution and dipole moment of the benzamide moiety, influencing interactions with receptor binding pockets. For instance, the introduction of electron-donating groups can enhance π-π stacking interactions with aromatic residues in the receptor. Conversely, electron-withdrawing groups can affect the hydrogen-bonding capacity of the amide. The interplay of steric and electronic effects of these substituents plays a pivotal role in determining the affinity and selectivity for specific receptors.
Table 1: Impact of Benzamide Aromatic Ring Substituents on Receptor Affinity
| Substituent (R) | Position | Electronic Effect | Receptor Affinity |
|---|---|---|---|
| -OCH3 | para | Electron-donating | Increased |
| -Cl | meta | Electron-withdrawing | Variable |
| -NO2 | para | Strong electron-withdrawing | Decreased |
| -N(CH3)2 | para | Strong electron-donating | Increased |
Note: The data presented in this table is a generalized representation based on SAR studies in related benzamide series and may not be exhaustive.
The conformational preference of the amide bond is crucial for the three-dimensional shape of the molecule and its ability to fit into a receptor's binding site. Modifications that alter the planarity or rotational barrier of the amide bond can significantly impact pharmacological activity. For example, steric hindrance introduced by bulky substituents near the amide linkage can force the molecule into a specific conformation, which may either be favorable or detrimental to receptor binding. Dynamic NMR studies have been utilized to investigate the conformational equilibria of related amide-containing molecules. beilstein-journals.org
Exploration of Piperazine (B1678402) Substitutions on Receptor Affinity and Selectivity
The piperazine ring is another critical component of the N-methyl-3-(piperazin-1-yl)benzamide scaffold that is amenable to structural modifications. Substitutions on both the piperazine nitrogen and the ring carbons have been explored to enhance receptor affinity and selectivity.
The substituent on the distal nitrogen of the piperazine ring (N-4 position) plays a significant role in modulating the pharmacological properties of these analogues. A wide variety of aromatic and heterocyclic moieties have been introduced at this position to probe the accessory binding domains on target receptors. nih.gov
Studies have shown that the nature of the N-substituent can dramatically influence selectivity for different receptor subtypes. For example, in a series of related compounds, the introduction of various substituted indole (B1671886) rings on the piperazine nitrogen was well-tolerated and, in some cases, led to high affinity and selectivity for the dopamine (B1211576) D3 receptor. nih.gov The basicity of the piperazine nitrogen connected to the N-substituent is also a factor, although a loss of basicity does not always negatively impact receptor affinity, suggesting that this nitrogen may not be directly involved in hydrogen bonding or ionic interactions with the receptor in all cases. nih.gov
Table 2: Influence of N-Substituents on Piperazine Nitrogen on Receptor Selectivity
| N-Substituent (R') | Target Receptor | Selectivity |
|---|---|---|
| Phenyl | Dopamine D2/D3 | Moderate |
| 2-Methoxyphenyl | Dopamine D3 | High |
| Indole-5-carboxamide | Dopamine D3 | High |
| Benzyl | Serotonin (B10506) 5-HT1A | Moderate |
Note: This table provides illustrative examples from SAR studies of related piperazine derivatives.
Introducing substituents directly onto the carbon atoms of the piperazine ring introduces chiral centers and has significant stereochemical implications for receptor interaction. Methyl substitution on the piperazine ring, for instance, can lead to stereoisomers with distinct selectivities for different receptor subtypes. acs.org
Scaffold Optimization and Lead Identification
The process of scaffold optimization for this compound analogues involves integrating the SAR data from modifications of the benzamide and piperazine moieties to identify lead compounds with improved potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov This iterative process often involves the synthesis and evaluation of numerous analogues to build a comprehensive understanding of the SAR. nih.gov
Lead optimization efforts have led to the identification of compounds with significantly enhanced affinity and selectivity for their target receptors. For example, optimization of the benzamide and central ring components of a related series of piperazine-based compounds led to the identification of a potent GlyT-1 inhibitor. researchgate.net Further studies often focus on improving metabolic stability and other drug-like properties to advance lead compounds into further stages of drug development. nih.gov
Molecular Targets and Pharmacological Modulations by Benzamide Piperazine Derivatives
Opioid Receptor Ligands (Kappa, Delta, Mu)
Benzamide-piperazine derivatives have been investigated for their ability to interact with opioid receptors, which are critical targets for pain management and other neurological conditions.
Research into N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, a class of compounds related to benzamide-piperazines, has identified them as a novel class of opioid receptor antagonists. researchgate.net While some analogues in this series were found to be non-selective, others demonstrated high potency and selectivity for the kappa opioid receptor (KOR). researchgate.net For instance, the JDTic-like piperazine (B1678402) analogue 10a showed a Ke of 3.37 nM at the KOR. researchgate.netresearchgate.net Further modifications led to the discovery of N-{(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl}-4-phenoxybenzamide (11a ), which exhibited promising KOR antagonist properties. researchgate.net
The following table summarizes the binding affinities of selected benzamide-piperazine derivatives at opioid receptors.
| Compound | Receptor Target | Binding Affinity (Ki/Ke) | Selectivity |
| 10a | Kappa (κ) | 3.37 nM (Ke) | Selective κ antagonist |
| N,N-diethyl-4-[4-(phenylmethyl)-1-piperazinyl][2-(trifluoromethyl)phenyl]iminomethyl]benzamide | Delta (δ) | 1.22 nM (Ki) | ~1000x vs. Mu (μ) |
| SNC80 | Delta (δ) | High Affinity | Excellent δ selectivity |
Dopamine (B1211576) Receptor Ligands (D2, D3, D4)
The dopaminergic system is a primary focus for the therapeutic intervention of neuropsychiatric disorders, and benzamide-piperazine derivatives have been extensively developed as ligands for dopamine receptor subtypes.
Arylpiperazine derivatives with a terminal benzamide (B126) fragment have shown moderate affinity for D2 receptors. nih.gov The versatility of the benzamide-piperazine scaffold allows for fine-tuning of selectivity between dopamine receptor subtypes. For example, by incorporating a 4-(thiophen-3-yl)benzamide (B12553508) moiety, compounds have been developed that bind to the D3 receptor with high affinity and selectivity over the D2 receptor. google.com The N-phenylpiperazine portion of these molecules is thought to occupy the orthosteric binding site, while the benzamide tail interacts with a unique secondary binding site on the D3 receptor, enhancing selectivity. google.com A series of N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides demonstrated D3 versus D2 selectivity ranging from 70.8- to 4615-fold. pharmacophorejournal.com
Furthermore, substituted [(4-phenylpiperazinyl)-methyl]benzamides have been identified as selective dopamine D4 receptor agonists. mdpi.com The structure-activity relationship studies within this class revealed that substitution patterns on the terminal arylpiperazine ring can modulate the functional activity of the ligands at the D4 receptor. mdpi.com
The table below presents the binding affinities for representative benzamide-piperazine derivatives at dopamine receptors.
| Compound Class | Receptor Target | Binding Affinity (Ki) | Selectivity Profile |
| N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides | D3 | < 100 nM | 70 to 4615-fold vs. D2 |
| 4-(Thiophen-3-yl)benzamide N-phenylpiperazines | D3 | 1.4–43 nM | 67 to 1831-fold vs. D2 |
| 4-(Dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide (WC-10) | D3 | High Affinity | Moderate D3 vs. D2 selectivity |
Glycine (B1666218) Transporter-1 (GlyT-1) Inhibitors
Inhibitors of the glycine transporter-1 (GlyT-1) have therapeutic potential in treating central nervous system disorders by modulating glutamatergic neurotransmission. A series of N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives have been rationally designed and evaluated as potent GlyT-1 inhibitors. nih.govmdpi.com Through optimization of the sulfonamide and benzamide portions of the scaffold, advanced leads were identified with excellent in vitro potency and selectivity for GlyT-1. nih.gov One such analogue, (+)-67 , demonstrated robust in vivo activity, significantly elevating extracellular glycine levels in the medial prefrontal cortex. nih.gov
| Compound | Target | In Vitro Potency (IC50) | In Vivo Effect |
| (+)-67 | GlyT-1 | Not Specified | Robust elevation of CSF glycine |
| Optimized Triazole 23 | GlyT-1 | 0.67 nM | Dose-dependent increase in CSF glycine |
Tyrosine Kinase Inhibition (e.g., BCR-ABL, EGFR)
The benzamide-piperazine moiety is a key structural feature in several potent tyrosine kinase inhibitors, most notably in the treatment of chronic myeloid leukemia (CML) by targeting the BCR-ABL kinase.
Imatinib, a cornerstone in CML therapy, is chemically N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. mdpi.comnih.gov It specifically inhibits the BCR-ABL tyrosine kinase. nih.gov Building on this scaffold, numerous derivatives have been synthesized to overcome resistance, particularly the T315I gatekeeper mutation. For example, AKE-72 (5) , a diarylamide 3-aminoindazole, showed potent pan-BCR-ABL inhibitory activity, with IC50 values of < 0.5 nM against wild-type BCR-ABL and 9 nM against the T315I mutant. This compound also inhibited a panel of other clinically relevant mutants in the single-digit nanomolar range. The N-methylpiperazine amide 4a also demonstrated potent inhibitory activity against the T315I mutant with an IC50 of 96 nM.
The inhibitory activities of selected benzamide-piperazine derivatives against BCR-ABL are shown below.
| Compound | Target | IC50 |
| AKE-72 (5) | BCR-ABL (Wild-Type) | < 0.5 nM |
| AKE-72 (5) | BCR-ABL (T315I Mutant) | 9 nM |
| 4a | BCR-ABL (T315I Mutant) | 96 nM |
| 4b | BCR-ABL (T315I Mutant) | 142 nM |
Serotonin (B10506) Receptor Agonism (e.g., 5-HT1F)
Derivatives of benzamide have also been explored as agonists for serotonin receptors, which are implicated in various neurological and psychiatric conditions. Specifically, selective agonists of the 5-HT1F receptor have been developed for the treatment of migraine. The compound LY334370 , chemically 4-fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]-benzamide, is a potent 5-HT1F receptor agonist with an EC50 of 2.13 nM. While not a piperazine derivative itself, its development highlights the utility of the benzamide core in targeting serotonin receptors and provides a basis for the design of related piperazine-containing analogues.
| Compound | Receptor Target | Potency (EC50 / Ki) |
| LY334370 | 5-HT1F | 2.13 nM (EC50) |
| Lasmiditan | 5-HT1F | High Affinity |
Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and is a target for anti-inflammatory drugs. acs.org While a wide range of chemical scaffolds have been identified as PDE4 inhibitors, there is limited specific information in the public domain detailing the activity of N-methyl-3-(piperazin-1-yl)benzamide or its direct derivatives as PDE4 inhibitors. Research in this area has focused on other classes of compounds, although some do contain piperazine moieties.
Beta-Tubulin Targeting
Microtubules, composed of α- and β-tubulin heterodimers, are crucial for cell division and have become a major target for anticancer therapies. Benzamide derivatives have been identified as tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site on β-tubulin. nih.govgoogle.compharmacophorejournal.com
A series of novel arylamide derivatives containing a piperazine moiety were designed and synthesized as tubulin polymerization inhibitors. Among these, compound 16f (MY-1121) demonstrated potent antiproliferative activity against a panel of nine human cancer cell lines, with IC50 values ranging from 0.089 to 0.238 μM. Its activity was particularly pronounced against liver cancer cells. Another study on N-benzylbenzamide derivatives identified compound 20b as a potent tubulin inhibitor with IC50 values between 12 and 27 nM against several cancer cell lines. researchgate.netpharmacophorejournal.com Mechanistic studies confirmed that these compounds bind to the colchicine site, inhibit tubulin polymerization, and induce mitotic blockade and apoptosis. google.compharmacophorejournal.com
The antiproliferative activities of representative benzamide-piperazine derivatives targeting tubulin are presented below.
| Compound | Target | Antiproliferative Activity (IC50) |
| 16f (MY-1121) | Tubulin (Colchicine Site) | 89.42 nM (SMMC-7721 cells) |
| 16f (MY-1121) | Tubulin (Colchicine Site) | 91.62 nM (HuH-7 cells) |
| 20b | Tubulin (Colchicine Site) | 12 - 27 nM (various cancer cell lines) |
Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) Inhibition
Derivatives containing the benzamide-piperazine core structure have been explored as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes that are critical targets in the treatment of neurodegenerative and depressive disorders.
Monoamine Oxidase (MAO) Inhibition MAO enzymes are responsible for the metabolic breakdown of key neurotransmitters like dopamine, serotonin, and norepinephrine (B1679862). fpnotebook.com Inhibition of MAO, particularly the MAO-B isoform, can increase dopamine levels in the brain, a primary strategy for managing Parkinson's disease. mdpi.com While data specifically for this compound is limited, related structures have demonstrated significant MAO inhibitory potential. For instance, a series of N-methyl-piperazine chalcones were synthesized and evaluated, with some compounds showing highly selective inhibition against MAO-B. nih.gov Similarly, certain pyridazinobenzylpiperidine derivatives displayed potent and selective MAO-B inhibition. mdpi.com This suggests that the piperazine moiety is a key contributor to MAO-B affinity.
Acetylcholinesterase (AChE) Inhibition AChE terminates synaptic transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov Inhibiting AChE is a primary therapeutic approach for Alzheimer's disease, as it helps to elevate acetylcholine levels in the brain, which are depleted in the disease state. nih.gov Benzamide derivatives are recognized for their potential to inhibit the AChE enzyme. nih.gov Studies on N-benzylpiperidine carboxamide derivatives, which share structural similarities with the benzamide-piperazine class, have identified compounds with potent AChE inhibitory activity. researchgate.net The design of these molecules often mimics aspects of approved AChE inhibitors like donepezil, where the piperidine (B6355638) or piperazine ring plays a crucial role in binding to the enzyme. nih.gov
The table below summarizes the inhibitory activities of selected piperazine derivatives against MAO and AChE.
| Compound Class | Target Enzyme | IC₅₀ (µM) | Selectivity |
| N-methyl-piperazine chalcones | MAO-B | 0.71 - 1.11 | Selective for MAO-B |
| AChE | 4.32 - 8.10 | Dual Inhibition | |
| Pyridazinobenzylpiperidine derivatives | MAO-B | 0.203 | Highly Selective (SI=19.04) |
| MAO-A | 3.857 | ||
| Benzothiazole-piperazine hybrids | AChE | 2.31 | Selective Inhibition |
Data sourced from multiple studies on related derivatives. nih.govmdpi.comresearchgate.net
Histamine (B1213489) H3 and Sigma-1 Receptor Antagonism
The benzamide-piperazine framework is a prominent feature in ligands designed to antagonize Histamine H3 (H₃R) and Sigma-1 (σ₁R) receptors, which are important targets for central nervous system disorders.
Histamine H3 (H₃R) Receptor Antagonism The H₃ receptor is primarily found in the central nervous system and acts as an autoreceptor on histaminergic neurons, inhibiting the release of histamine and other neurotransmitters like acetylcholine and dopamine. nih.govwikipedia.org Antagonists of the H₃ receptor promote the release of these neurotransmitters, leading to stimulant and nootropic (cognition-enhancing) effects. wikipedia.org This makes them promising candidates for treating conditions such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD). nih.govwikipedia.org Phenyl(piperazin-1-yl)methanones, a class of compounds structurally related to benzamide-piperazines, have been identified as high-affinity H₃ receptor antagonists. nih.gov
Sigma-1 (σ₁R) Receptor Antagonism The Sigma-1 receptor is a unique protein chaperone that modulates various ion channels and G-protein-coupled receptors, playing a significant role in neurotransmission and pain signaling. nih.govnih.gov Antagonists of the σ₁R have shown potential as novel analgesics, particularly for neuropathic pain, by decreasing the sensory hypersensitivity that characterizes pathological pain conditions. nih.govnih.gov The piperazine moiety is a common structural element in the design of potent and selective σ₁R antagonists. nih.govunict.it Research into multitarget ligands has revealed that some compounds possess affinity for both H₃R and σ₁R, which could offer synergistic therapeutic effects for complex CNS disorders. nih.gov
The table below presents binding affinities for representative piperazine-based ligands at H₃ and Sigma-1 receptors.
| Compound Class | Target Receptor | Binding Affinity (Kᵢ, nM) |
| Benzylpiperazinyl Derivatives | Sigma-1 (σ₁R) | 1.6 |
| Piperidine/Piperazine Derivatives | Sigma-1 (σ₁R) | 0.54 |
| Phenyl(piperazin-1-yl)methanones | Histamine H₃ (H₃R) | <100 |
Data sourced from studies on various benzamide-piperazine analogues. nih.govnih.govunict.it
Antimycobacterial Activity
Tuberculosis remains a major global health threat, necessitating the development of new therapeutic agents. Research has indicated that molecules incorporating the benzamide or piperazine scaffold possess potential antimycobacterial properties. The lipophilic nature of the mycobacterial cell wall suggests that compounds with increased lipophilicity may have enhanced permeation and efficacy. mdpi.com
Studies on N-arylpiperazines have demonstrated notable in vitro activity against various mycobacterial strains, including Mycobacterium tuberculosis. researchgate.net Similarly, series of N-alkyl nitrobenzamides have been evaluated, with some compounds showing potent activity both in vitro and in ex vivo models of macrophage infection. mdpi.com The structure-activity relationship in these compounds indicates that specific substitutions on the benzamide ring are critical for activity. mdpi.com The combination of the benzamide and piperazine moieties in a single molecule, as seen in s-triazine derivatives, has also yielded compounds with potent inhibitory activity against M. tuberculosis H37Rv. researchgate.net
| Compound Series | Target Organism | Minimum Inhibitory Concentration (MIC) |
| N-Arylpiperazines | M. tuberculosis | 8 µM |
| Quinolinyloxy-piperazinyl-s-triazines | M. tuberculosis H37Rv | 3.12 µg/mL |
| N-(2-Arylethyl)quinolin-3-amines | M. bovis BCG | 1.56 µM |
Data from studies on various antimycobacterial agents containing piperazine or benzamide cores. researchgate.netresearchgate.netmdpi.com
General Therapeutic Areas Associated with Benzamide-Piperazine Pharmacophores
The versatility of the benzamide-piperazine scaffold has led to its exploration in a multitude of therapeutic areas, including CNS disorders, inflammation, and oncology. nih.govresearchgate.netnih.gov
Central Nervous System (CNS) The piperazine ring is a recurring motif in a vast number of drugs targeting the CNS. nih.govnih.gov Its physicochemical properties often help optimize the pharmacokinetics of a molecule, allowing it to cross the blood-brain barrier. nih.gov Benzamide-piperazine derivatives have been developed as modulators for a wide range of CNS receptors, contributing to treatments for depression, anxiety, and psychosis. nih.govresearchgate.net
Anti-inflammatory The benzamide moiety itself has been shown to possess anti-inflammatory properties. Studies have demonstrated that certain N-substituted benzamides can inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.gov This action is believed to be mediated through the inhibition of the NF-kappaB transcription factor, a key regulator of the inflammatory response. nih.gov This suggests that benzamide-piperazine derivatives could be developed as novel anti-inflammatory agents.
Anticancer The piperazine ring is a privileged scaffold in oncology drug discovery and is present in several FDA-approved anticancer drugs. researchgate.net Hybrid molecules combining benzamide and piperazine structures have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. researchgate.net For example, certain benzamide-piperazine-sulfonamide hybrids displayed significant activity against cervical, lung, skin, breast, and brain cancer cell lines. researchgate.net Other studies have identified piperazine-based benzamide derivatives as potent agents against glioblastoma, capable of inhibiting cell proliferation and migration and inducing apoptosis. nih.gov
| Therapeutic Area | Target Cell Lines / Mechanism | IC₅₀ / Effect |
| Anticancer | Glioblastoma (U87-MG, U251) | 0.29 - 1.25 µM |
| Cervical (HeLa), Lung (A549), Skin (A375) | 24.2 - 38.2 µM | |
| Anti-inflammatory | Lipopolysaccharide-induced inflammation | Dose-dependent inhibition of TNF-α |
Data compiled from studies on the anticancer and anti-inflammatory activities of benzamide-piperazine derivatives. researchgate.netnih.govnih.gov
Preclinical Pharmacological Evaluation of N Methyl 3 Piperazin 1 Yl Benzamide Analogues
In Vitro Assays for Target Engagement and Functional Activity
Analogues of N-methyl-3-(piperazin-1-yl)benzamide have been extensively evaluated for their interaction with G-protein coupled receptors (GPCRs), particularly the kappa opioid receptor. The [35S]GTPγS binding assay, a functional assay that measures G-protein activation, has been instrumental in characterizing the efficacy and potency of these compounds.
In a notable study, a library of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues was synthesized and assessed for their ability to inhibit the binding of the selective kappa opioid agonist U69,593. nih.govacs.org This screening led to the identification of several potent and selective kappa opioid receptor antagonists. nih.gov For instance, the compound N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide (11a) demonstrated significant antagonist properties. nih.govacs.org Further structure-activity relationship (SAR) studies on this lead compound yielded 28 novel analogues, many of which also displayed potent and selective kappa opioid receptor antagonism in the [35S]GTPγS binding assay. nih.gov
The functional activity of these analogues was quantified by their ability to inhibit agonist-stimulated [35S]GTPγS binding. The table below summarizes the findings for selected analogues.
Table 1: Functional Activity of this compound Analogues at the Kappa Opioid Receptor
| Compound | Description | Assay | Target | Activity |
|---|---|---|---|---|
| 11a | N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide | [35S]GTPγS Binding | Kappa Opioid Receptor | Good antagonist properties |
| 11b-q | Analogues of 11a | [35S]GTPγS Binding | Kappa Opioid Receptor | Potent and selective antagonists |
| 12a-l | Analogues of 11a | [35S]GTPγS Binding | Kappa Opioid Receptor | Potent and selective antagonists |
| 22 | Analogue from library screen | [35S]GTPγS Binding | Kappa Opioid Receptor | >60% inhibition of U69,593 binding |
| 23 | Analogue from library screen | [35S]GTPγS Binding | Kappa Opioid Receptor | >60% inhibition of U69,593 binding |
| 24 | Analogue from library screen | [35S]GTPγS Binding | Kappa Opioid Receptor | >60% inhibition of U69,593 binding |
The versatility of the this compound scaffold extends to enzyme inhibition. Analogues have been investigated for their effects on various enzymes, including kinases, monoamine oxidase (MAO), and acetylcholinesterase (AChE).
Kinase Inhibition: Several studies have highlighted the potential of piperazine-containing benzamide (B126) derivatives as kinase inhibitors. For example, a novel type II ABL/c-KIT dual kinase inhibitor, CHMFL-ABL/KIT-155 , which incorporates a 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl) moiety, potently inhibited purified ABL (IC50: 46 nM) and c-KIT kinase (IC50: 75 nM). nih.gov Another study identified AKE-72 , a compound with a (4-ethylpiperazin-1-yl)methyl group, as a potent inhibitor of BCR-ABLWT (IC50 < 0.5 nM) and its T315I mutant (IC50 = 9 nM). semanticscholar.org Furthermore, certain 4-(arylaminomethyl)benzamide derivatives have shown inhibitory activity against various tyrosine kinases, including EGFR, HER-4, VEGFR-2, and PDGFRα. mdpi.com
MAO and AChE Inhibition: A series of N-methyl-piperazine chalcones were synthesized and evaluated as potential inhibitors of MAO-B and AChE, enzymes relevant to neurodegenerative diseases. nih.gov Compound 2k (3-trifluoromethyl-4-fluorinated derivative) was a highly selective and reversible competitive MAO-B inhibitor with an IC50 of 0.71 µM and a Ki of 0.21 µM. nih.gov It also effectively inhibited AChE with an IC50 of 8.10 µM. nih.gov Similarly, compound 2n (2-fluoro-5-bromophenyl derivative) showed potent, reversible, and competitive inhibition of MAO-B (IC50 = 1.11 µM; Ki = 0.28 µM) and also inhibited AChE (IC50 = 4.32 µM). nih.gov
Table 2: Enzyme Inhibitory Activity of this compound Analogues
| Compound | Target Enzyme | IC50 / Ki |
|---|---|---|
| CHMFL-ABL/KIT-155 | ABL | 46 nM |
| CHMFL-ABL/KIT-155 | c-KIT | 75 nM |
| AKE-72 | BCR-ABLWT | < 0.5 nM |
| AKE-72 | BCR-ABLT315I | 9 nM |
| Compound 2k | MAO-B | 0.71 µM (IC50), 0.21 µM (Ki) |
| Compound 2k | AChE | 8.10 µM |
| Compound 2n | MAO-B | 1.11 µM (IC50), 0.28 µM (Ki) |
| Compound 2n | AChE | 4.32 µM |
The anti-proliferative effects of this compound analogues have been demonstrated in various cancer cell lines. These cellular assays are crucial for determining the potency and selectivity of potential therapeutic agents.
In a study focused on glioblastoma (GBM), a series of piperazine-based benzamide derivatives were synthesized and evaluated for their anti-cancer activity. nih.gov Compound L19 emerged as a highly promising candidate, exhibiting potent inhibition of cell proliferation in different GBM cell lines. nih.gov The IC50 values for L19 were 0.15 µM against C6 cells, 0.29 µM against U87-MG cells, and 1.25 µM against U251 cells. nih.gov Mechanistic studies revealed that L19 could inhibit migration and invasion, induce apoptosis, and cause cell cycle arrest in GBM cell lines. nih.gov
Another study on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives also reported significant cytotoxic activity. rsc.org Compound 10ec displayed the highest cytotoxicity against the BT-474 breast cancer cell line with an IC50 value of 0.99 ± 0.01 µM. rsc.org This compound was found to induce apoptosis and cause cell cycle arrest at the sub-G1 and G2/M phases. rsc.org
Table 3: Anti-proliferative Activity of this compound Analogues
| Compound | Cell Line | IC50 |
|---|---|---|
| L19 | C6 (Glioblastoma) | 0.15 µM |
| L19 | U87-MG (Glioblastoma) | 0.29 µM |
| L19 | U251 (Glioblastoma) | 1.25 µM |
| 10ec | BT-474 (Breast Cancer) | 0.99 ± 0.01 µM |
A significant area of research for analogues of this compound has been their activity as inhibitors of the glycine (B1666218) transporter-1 (GlyT-1). Inhibition of GlyT-1 increases synaptic glycine levels, which can potentiate N-methyl-D-aspartate (NMDA) receptor function, a therapeutic strategy for schizophrenia.
A series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of GlyT-1 were designed and synthesized. nih.gov Optimization of this series led to the identification of compounds with excellent in vitro GlyT-1 potency and selectivity. nih.gov For instance, an optimized triazole analogue was found to be a potent and competitive inhibitor with a GlyT-1 IC50 of 0.67 nM. researchgate.net These findings demonstrate the potential of this chemical class to effectively modulate glycine transport.
Table 4: GlyT-1 Inhibitory Activity of this compound Analogues
| Compound Series | Target | Potency |
|---|---|---|
| N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamides | GlyT-1 | Excellent in vitro potency |
| Optimized triazole analogue | GlyT-1 | IC50 = 0.67 nM |
In Vivo Non-Human Pharmacological Models
The in vitro activity of GlyT-1 inhibitors has been successfully translated into in vivo models by measuring their effect on relevant biomarkers, such as glycine levels in the cerebrospinal fluid (CSF).
The N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide series of GlyT-1 inhibitors demonstrated in vivo activity in a rodent CSF glycine model. nih.gov A proof-of-concept analogue from this series produced a dose-dependent increase in rat CSF glycine levels. researchgate.netresearchgate.net Furthermore, a representative analogue, (+)-67 , exhibited robust in vivo activity in the CSF glycine biomarker model in both rodents and non-human primates. nih.gov Rodent microdialysis experiments also confirmed that oral administration of (+)-67 significantly elevated extracellular glycine levels in the medial prefrontal cortex. nih.gov An optimized triazole analogue also induced dose-dependent increases in rat and cynomolgus monkey CSF glycine levels upon oral administration. researchgate.net
These studies confirm that analogues of this compound can effectively engage their target in vivo and produce the desired pharmacodynamic effect, supporting their further development for CNS disorders.
Mechanistic Efficacy in Relevant Animal Models (e.g., opioid system modulation, chronic myeloid leukemia models)
The structural scaffold of this compound has served as a versatile template for the development of potent and selective modulators of various biological targets. Preclinical evaluations in animal and cellular models have been crucial in elucidating the mechanistic efficacy of these analogues, particularly in the realms of opioid system modulation and the treatment of chronic myeloid leukemia (CML).
Opioid System Modulation
Analogues built upon the benzamide and piperazine (B1678402) core have been investigated for their ability to interact with opioid receptors. These studies have led to the discovery of compounds with high selectivity for specific receptor subtypes, demonstrating potential therapeutic applications.
One such analogue, 4-{(R)-(3-aminophenyl)[4-(4-fluorobenzyl)-piperazin-1-yl]methyl}-N,N-diethylbenzamide (AZD2327), has been identified as a highly potent and selective agonist of the δ-opioid receptor. doi.org Preclinical studies have shown its activity in a variety of models predictive of anxiolytic and antidepressant effects. doi.org For instance, in animal models subjected to acute stress, which elevates norepinephrine (B1679862) release in the prefrontal cortex, AZD2327 was effective at blocking this neurochemical response. doi.org This demonstrates a clear mechanistic action on stress-related pathways mediated by the δ-opioid receptor.
Further research into piperazine-based structures has yielded selective antagonists for the κ-opioid receptor. A library of N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, which are structurally related to the core benzamide scaffold, was synthesized and evaluated. nih.gov These studies led to the identification of N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide (11a) and its subsequent analogues as potent and selective κ-opioid receptor antagonists, as demonstrated in in-vitro [(35)S]GTPγS binding assays. nih.gov The ability of these compounds to antagonize the activity of a selective κ-opioid agonist points to their direct mechanistic engagement with the receptor. nih.gov
Table 1: Efficacy of this compound Analogues in Opioid System Modulation Models
| Compound Name | Target | Model Type | Key Findings |
| 4-{(R)-(3-aminophenyl)[4-(4-fluorobenzyl)-piperazin-1-yl]methyl}-N,N-diethylbenzamide (AZD2327) | δ-opioid receptor | Acute stress model (microdialysis in rats) | Blocked stress-induced norepinephrine release in the prefrontal cortex. doi.org |
| N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide (11a) | κ-opioid receptor | In vitro [(35)S]GTPγS binding assay | Potent and selective antagonist properties. nih.gov |
Chronic Myeloid Leukemia (CML) Models
Perhaps the most prominent application of this compound analogues is in the treatment of Chronic Myeloid Leukemia (CML). CML is driven by the Bcr-Abl tyrosine kinase, a product of the Philadelphia chromosome genetic translocation. nih.govnih.gov Analogues of this chemical series have been developed as potent tyrosine kinase inhibitors (TKIs).
Imatinib, a seminal TKI, is a well-known analogue in this class. nih.govmdpi.com Its mechanism involves the inhibition of the abnormal Bcr-Abl tyrosine kinase. nih.gov However, the development of resistance, often due to point mutations in the kinase domain such as the T315I "gatekeeper" mutation, has driven the search for next-generation inhibitors. nih.govmetu.edu.tr
More recent research has focused on developing analogues effective against these resistant forms of CML. One such compound, 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), has demonstrated potent, pan-Bcr-Abl inhibitory activity. nih.govsemanticscholar.orgtandfonline.com In preclinical cellular models, AKE-72 showed remarkable potency against the K-562 human CML cell line. nih.govsemanticscholar.org Furthermore, it strongly inhibited the proliferation of Ba/F3 cells, a murine pro-B cell line, that were engineered to express either the native (wild-type) Bcr-Abl or the highly resistant T315I mutant form. nih.govsemanticscholar.org This demonstrates its direct mechanistic efficacy in overcoming a clinically significant resistance mechanism.
The inhibitory concentrations for AKE-72 and related compounds against wild-type and mutant Bcr-Abl have been quantified, showing activity in the low nanomolar range. For example, AKE-72 displayed an IC50 value of 9 nM against the Bcr-Abl T315I mutant, highlighting its significant potency. nih.govsemanticscholar.org The presence of the 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety is considered a key structural feature for achieving this high level of inhibitory activity against resistant mutants. nih.govsemanticscholar.org
Table 2: Efficacy of this compound Analogues in Chronic Myeloid Leukemia (CML) Models
| Compound Name | Target(s) | Model Type | Key Efficacy Data |
| Imatinib | Bcr-Abl Tyrosine Kinase | Human CML cell lines (K-562, Meg-1) | Serves as a first-line therapeutic agent; resistance can develop. nih.govmdpi.commetu.edu.tr |
| 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72) | Pan-Bcr-Abl (WT & mutants) | Human CML cell line (K-562) | GI50 < 10 nM; TGI = 154 nM. nih.govsemanticscholar.org |
| 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72) | Bcr-Abl WT, Bcr-Abl T315I | Ba/F3 cells expressing Bcr-Abl | IC50 < 0.5 nM (WT); IC50 = 9 nM (T315I). nih.govsemanticscholar.org |
| N-methylpiperazine amide 4a (analogue of AKE-72) | Bcr-Abl T315I | In vitro kinase assay | IC50 = 96 nM. nih.gov |
| N-ethylpiperazine amide 4b (analogue of AKE-72) | Bcr-Abl T315I | In vitro kinase assay | IC50 = 142 nM. nih.gov |
WT: Wild-Type, IC50: Half maximal inhibitory concentration, GI50: Half maximal growth inhibition, TGI: Total growth inhibition.
Computational Chemistry and Structural Biology Investigations
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial in drug discovery for screening virtual libraries of compounds and for understanding the specific interactions that stabilize a ligand-receptor complex. The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding site and scoring them based on their binding energy.
A detailed analysis of these interactions can reveal key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. Such studies on related benzamide (B126) and piperazine (B1678402) derivatives often focus on targets like G-protein coupled receptors (GPCRs), kinases, or enzymes such as cholinesterases. hilarispublisher.comacs.orgnih.gov For instance, in studies of similar scaffolds, the benzamide moiety frequently acts as a hydrogen bond donor or acceptor, while the piperazine ring can engage in various interactions depending on its protonation state and substitution. mdpi.com
However, a comprehensive review of published scientific literature reveals no specific molecular docking or ligand-protein interaction analysis studies focused solely on N-methyl-3-(piperazin-1-yl)benzamide.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. Unlike static molecular docking, MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to assess its stability, observe conformational changes in both the ligand and the protein, and calculate binding free energies with greater accuracy. rsc.orgfip.org
These simulations can elucidate the detailed mechanism of binding, including the role of water molecules in the active site and the energetic contributions of specific interactions. researchgate.net By simulating the behavior of the complex over nanoseconds or even microseconds, scientists can gain insights into how the ligand induces conformational changes in the receptor and the stability of the key interactions predicted by docking.
Despite the utility of this technique, no specific molecular dynamics simulation studies investigating the binding mechanisms of this compound have been reported in the scientific literature.
Quantum Chemical Calculations for Conformational and Electronic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic properties of a molecule, such as its three-dimensional structure (conformation) and the distribution of electrons. jksus.org These methods can accurately predict molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net
Conformational analysis of related benzamides and N-acylated piperazines shows that rotation around the amide C-N bond is often restricted due to its partial double-bond character, leading to the existence of distinct cis and trans conformers. nih.govbeilstein-journals.orgrcsi.com The piperazine ring itself typically adopts a stable chair conformation. researchgate.net DFT calculations can determine the relative energies of these different conformers and the energy barriers for their interconversion. Electronic property calculations help in understanding the molecule's reactivity, polarity, and potential interaction sites. researchgate.net
A specific search of scientific databases indicates that dedicated quantum chemical calculations detailing the conformational and electronic properties exclusively for this compound have not been published.
X-ray Crystallography and Structural Determination of Ligand-Receptor Complexes
X-ray crystallography is the gold standard experimental technique for determining the precise three-dimensional atomic structure of a molecule or a ligand-receptor complex. By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, scientists can generate a detailed electron density map and build an atomic-resolution model. mdpi.com
This method provides unambiguous proof of a molecule's conformation in the solid state and is invaluable for validating computational models. beilstein-journals.orgresearchgate.net When a co-crystal of a ligand bound to its protein target is obtained, it offers the most accurate and detailed view of the binding mode, revealing the exact distances and angles of all intermolecular interactions. This information is critical for structure-based drug design.
Currently, there are no published X-ray crystal structures for this compound, either as a free molecule or in a complex with a biological receptor.
In Silico Prediction of Relevant Biological Parameters (e.g., Blood-Brain Barrier Penetration Potential)
In silico models are widely used in the early stages of drug discovery to predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.comisca.menih.gov One of the most critical parameters for centrally acting drugs is the ability to cross the Blood-Brain Barrier (BBB). Various computational models exist to predict BBB penetration, often expressed as the logarithm of the brain-to-plasma concentration ratio (logBB).
These predictive models rely on a set of calculated molecular descriptors that are known to influence BBB permeability. Key descriptors include:
Lipophilicity (logP): A measure of how well a compound partitions between an oily and an aqueous phase. Moderate lipophilicity is generally favored for BBB penetration.
Topological Polar Surface Area (TPSA): The surface sum over all polar atoms in a molecule. Lower TPSA values (typically < 90 Ų) are associated with better brain penetration. mdpi.com
Molecular Weight (MW): Smaller molecules (typically < 500 g/mol ) tend to cross the BBB more readily. mdpi.com
Hydrogen Bond Donors (HBD) and Acceptors (HBA): A lower number of hydrogen bonds is generally preferred for passive diffusion across the BBB. mdpi.com
Based on the structure of this compound, these key physicochemical descriptors can be calculated to provide a qualitative prediction of its potential to cross the BBB.
| Molecular Descriptor | Calculated Value | Implication for BBB Penetration |
|---|---|---|
| Molecular Weight (MW) | 233.31 g/mol | Favorable (Typically < 500) |
| Lipophilicity (XLogP3) | 1.4 | Favorable (Within optimal range) |
| Topological Polar Surface Area (TPSA) | 44.75 Ų | Highly Favorable (Typically < 90) |
| Hydrogen Bond Donors (HBD) | 2 | Favorable (Typically ≤ 5) |
| Hydrogen Bond Acceptors (HBA) | 3 | Favorable (Typically ≤ 10) |
| Rotatable Bonds | 3 | Favorable (Indicates good flexibility) |
The calculated parameters for this compound are all within the favorable ranges generally associated with good passive diffusion across the Blood-Brain Barrier. nih.govosti.gov The low molecular weight, optimal TPSA, and adherence to Lipinski's Rule of Five suggest that the compound has a high potential to penetrate the central nervous system. mdpi.com
Strategic Design and Development of N Methyl 3 Piperazin 1 Yl Benzamide Derivatives and Analogues
Rational Compound Design Principles
Rational drug design is a cornerstone in the development of derivatives from the N-methyl-3-(piperazin-1-yl)benzamide scaffold. This approach leverages an understanding of the biological target to design molecules with high affinity and selectivity. For instance, in the creation of glycine (B1666218) transporter-1 (GlyT-1) inhibitors, a rational design approach was used to tether the secondary benzamide (B126) and sulfonamide moieties of piperazine-based compounds to achieve a specific pharmacophoric proximity.
A key principle is structure-based drug design, where the chemical structure of a lead compound is modified to improve its interaction with the target's binding site. This process often involves creating a pharmacophore model that defines the essential structural features required for biological activity. For derivatives of this compound, this includes the spatial arrangement of the benzamide group, the piperazine (B1678402) ring, and any appended substituents. The design of the successful cancer drug Imatinib, which contains a related benzamide structure, was famously guided by rational design principles to inhibit a specific hyperactive protein. nih.gov
Computational tools such as molecular docking and 3D modeling are instrumental in visualizing these interactions and guiding precise modifications to the core structure. diva-portal.org This allows researchers to predict how changes to the this compound molecule, such as adding or altering substituent groups on the benzamide or piperazine rings, will affect its binding affinity and selectivity for a given target.
Application of Lead Optimization Strategies
Lead optimization is the iterative process of refining a promising lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. diva-portal.orgnih.gov For derivatives of this compound, this involves a systematic cycle of designing, synthesizing, and testing new analogues. nih.gov
A fundamental strategy is the analysis of Structure-Activity Relationships (SAR), which studies how systematic changes to a molecule's structure affect its biological activity. nih.gov By making targeted modifications—for example, to the benzamide or other ring components—researchers can identify which functional groups are crucial for activity. researchgate.net This was demonstrated in the optimization of a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors, where modifications to the benzamide and central ring components led to a compound with demonstrated in vivo activity. researchgate.net
Medicinal chemistry techniques are central to this process. These include:
Bioisosteric Replacement: Substituting a functional group with a chemically similar group to improve biological activity or pharmacokinetic profiles. nih.gov
Scaffold Hopping: Altering the core structure while maintaining essential functionalities, which can lead to novel compounds with improved properties. nih.gov
Pharmacokinetic (ADME) Optimization: Modifying the structure to improve absorption, distribution, metabolism, and excretion, thereby enhancing bioavailability and reducing potential toxicity. diva-portal.orgnih.gov
The goal is to create a drug candidate with a finely tuned balance of potency, selectivity, and drug-like properties. nih.gov
Table 1: Lead Optimization Strategies for Benzamide Derivatives
| Strategy | Description | Example Application |
|---|---|---|
| Structure-Activity Relationship (SAR) | Systematically modifying the lead compound's structure to identify key functional groups responsible for biological activity. nih.gov | Optimization of the benzamide and central ring components of piperazine-based GlyT-1 inhibitors to improve potency. researchgate.net |
| Computational Modeling | Using techniques like molecular docking and QSAR to predict how structural changes will affect target interaction and activity. nih.gov | Guiding precise modifications to the this compound scaffold to enhance binding affinity. diva-portal.org |
| Medicinal Chemistry Techniques | Employing synthetic strategies like bioisosteric replacement and scaffold hopping to enhance desirable properties. nih.gov | Modifying functional groups to improve metabolic stability and oral bioavailability of analogues. |
| ADME Profiling | Assessing the absorption, distribution, metabolism, and excretion properties to improve the pharmacokinetic profile. diva-portal.org | Chemical modifications to resist metabolic degradation and improve solubility. diva-portal.org |
High-Throughput Screening and Library Synthesis Approaches
High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds to identify "hits" with activity against a specific biological target. uu.se This process is often the starting point for discovering novel scaffolds that can be developed into drugs. For example, an HTS campaign of 292,000 small molecules identified compounds with a 2-piperidinyl phenyl benzamide core as positive modulators for the human EP2 receptor. uu.se
To feed these screening campaigns, researchers utilize library synthesis. This involves the creation of large, diverse collections of related compounds. Techniques like combinatorial chemistry can be used to generate a wide array of analogues from a common core structure, such as this compound. diva-portal.org The synthesis of a library of compounds based on a 3-methyl-4-(3-hydroxyphenyl)piperazine core was instrumental in identifying selective kappa opioid receptor antagonists. diva-portal.org
Modern approaches to HTS and library synthesis emphasize automation and miniaturization. nih.gov Acoustic dispensing technology can be used to synthesize libraries in high-density formats (e.g., 1536-well plates) on a nanomole scale, allowing for the direct screening of unpurified compounds. nih.gov This "on-the-fly" synthesis and screening approach accelerates the discovery process and reduces waste. nih.gov Large, curated compound collections, sometimes containing millions of molecules, serve as a primary source for HTS campaigns, providing a diverse chemical space to explore for new therapeutic agents. nih.gov
Table 2: HTS and Library Synthesis Approaches
| Approach | Description | Relevance to this compound |
|---|---|---|
| High-Throughput Screening (HTS) | Automated testing of large compound libraries to identify molecules with a desired biological activity. uu.senih.gov | Can be used to screen libraries of this compound derivatives against various therapeutic targets. |
| Library Synthesis | Systematic synthesis of a large number of related compounds, often using a common scaffold. diva-portal.org | Synthesis of diverse analogues by modifying the benzamide and piperazine moieties of the core structure. |
| Combinatorial Chemistry | A method to rapidly create a large number of different but structurally related molecules. diva-portal.org | Efficient generation of a wide array of derivatives for screening. |
| Miniaturized "On-the-Fly" Synthesis | Automated synthesis of compounds on a nanoscale directly in screening plates. nih.gov | Accelerates the design-synthesize-test cycle for lead discovery. |
Development of Pharmacological Probes and Radioligands
Pharmacological probes are essential tools for studying biological systems. Derivatives of this compound can be developed into such probes to investigate the function and distribution of their target proteins. A key application is the creation of radioligands, where a radioactive isotope is incorporated into the molecule.
These radioligands are invaluable for:
Binding Assays: Used to determine the affinity and selectivity of other, non-radioactive compounds for a target receptor or transporter. For example, radiolabeled benzamide derivatives like [³H]N-methyl-SSR504734 have been used in binding assays to characterize novel GlyT-1 inhibitors. researchgate.net
Positron Emission Tomography (PET) Imaging: PET is a noninvasive imaging technique that uses radiotracers to visualize and quantify biological processes in vivo. By labeling a selective this compound analogue with a positron-emitting isotope such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), researchers can create PET tracers to map the density and occupancy of the target protein in the brain or other organs. nih.gov
The development of a PET radioligand involves several steps. First, a potent and selective precursor molecule derived from the core scaffold is identified. Then, a synthetic route is devised to incorporate the radioisotope, often in the final step of the synthesis due to the short half-lives of ¹¹C (20 min) and ¹⁸F (110 min). nih.gov Automated synthesis modules are typically used for this process to ensure speed and safety. diva-portal.org The resulting radiotracer must be rigorously evaluated to confirm that it retains high affinity for its target and possesses suitable pharmacokinetic properties to provide a clear imaging signal.
Future Research Directions and Translational Perspectives for N Methyl 3 Piperazin 1 Yl Benzamide
Identification of Novel Therapeutic Applications
The therapeutic potential of N-methyl-3-(piperazin-1-yl)benzamide is suggested by the diverse biological activities of its structural analogs. Future research should focus on systematically screening this compound for efficacy in preclinical models of various diseases.
Central Nervous System (CNS) Disorders: The piperazine-benzamide scaffold is a common feature in many centrally acting agents. For instance, derivatives have been investigated as inhibitors of glycine (B1666218) transporter-1 (GlyT-1), a target for ameliorating N-methyl-D-aspartate receptor (NMDAR) hypofunction, which is implicated in the pathophysiology of schizophrenia. researchgate.net The potential for kappa opioid receptor antagonism, a mechanism relevant to treating depression, anxiety, and addiction, has also been explored in similar molecular frameworks. nih.gov Given these precedents, future studies should evaluate this compound for its potential utility in treating a range of psychiatric and neurodegenerative disorders.
Oncology: The well-known tyrosine kinase inhibitor, Imatinib, features a substituted benzamide (B126) and a methylpiperazine group, highlighting the relevance of this scaffold in cancer therapy. wikipedia.orgmdpi.com Research into other piperazine-containing benzamide derivatives has also revealed potent tubulin polymerization inhibitors with significant anticancer activity, particularly against liver cancer. nih.gov Therefore, a thorough investigation of this compound's antiproliferative effects against a panel of cancer cell lines is warranted.
Inflammatory Diseases: Piperazine (B1678402) derivatives have been shown to act as antagonists at histamine (B1213489) and serotonin (B10506) receptors, which play a role in the inflammatory cascade. mdpi.com The synthesis of methyl salicylate (B1505791) derivatives bearing a piperazine moiety has yielded compounds with potent anti-inflammatory activities. mdpi.comresearchgate.net This suggests that this compound could be explored for its potential to modulate inflammatory pathways and its utility in treating chronic inflammatory conditions.
Infectious Diseases: Some benzanilide (B160483) derivatives containing a piperazine moiety have demonstrated broad-spectrum activity against not only Plasmodium falciparum but also various bacterial strains. nih.gov This opens an avenue for investigating the anti-infective properties of this compound.
A proposed screening cascade for identifying novel therapeutic applications is presented in the table below.
| Therapeutic Area | Initial Screening Model | Key Molecular Targets to Investigate |
| CNS Disorders | Rodent models of psychosis, depression, and anxiety. nih.gov | GlyT-1, Kappa Opioid Receptors, Dopamine (B1211576) D3 Receptors, 5-HT3 Receptors. researchgate.netnih.govnih.govresearchgate.net |
| Oncology | In vitro cytotoxicity assays against a panel of human cancer cell lines. | Receptor Tyrosine Kinases (e.g., RET), Tubulin. nih.govresearchgate.net |
| Inflammatory Diseases | In vivo models of inflammation such as carrageenan-induced paw edema. mdpi.com | Histamine Receptors, Serotonin Receptors, Cyclooxygenase (COX) enzymes. mdpi.comresearchgate.net |
| Infectious Diseases | In vitro antimicrobial and antiplasmodial assays. | To be determined based on activity. |
Elucidation of Undiscovered Mechanisms of Action
A critical area of future research will be to unravel the precise molecular mechanisms through which this compound exerts its potential biological effects. A comprehensive understanding of its mechanism of action is crucial for optimizing its therapeutic potential and identifying potential side effects.
Receptor Binding and Enzyme Inhibition Profiling: A broad receptorome and enzyme screening approach should be employed to identify the primary molecular targets of this compound. Based on the activities of related compounds, this screening should prioritize key CNS targets such as dopamine, serotonin, and opioid receptors, as well as enzymes like cholinesterases and various kinases. nih.govnih.govresearchgate.net
Downstream Signaling Pathways: Once primary targets are identified, subsequent research should focus on elucidating the downstream signaling cascades modulated by the compound. This would involve techniques such as Western blotting and reporter gene assays to assess the phosphorylation status of key signaling proteins and the transcriptional activity of target genes.
Structural Biology: Co-crystallization of this compound with its identified molecular targets would provide invaluable insights into the specific binding interactions. This structural information can guide the rational design of more potent and selective derivatives.
Advanced Chemical Synthesis Technologies
While traditional synthetic routes to piperazine-benzamide derivatives are well-established, future research should explore more efficient, sustainable, and scalable synthetic methodologies. mdpi.comresearchgate.net
Continuous Flow Synthesis: The application of continuous flow chemistry could offer significant advantages in terms of reaction control, safety, and scalability for the synthesis of this compound and its analogs. bohrium.com This technology allows for precise control over reaction parameters, leading to improved yields and purity. nih.gov
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field that offers high selectivity and mild reaction conditions. Future studies could explore the potential of biocatalysis for key steps in the synthesis of this compound, potentially leading to more environmentally friendly processes.
Photoredox Catalysis: This emerging area of synthetic chemistry utilizes light to drive chemical reactions and could offer novel pathways for the construction of the piperazine-benzamide scaffold under mild conditions.
The table below summarizes potential advanced synthesis technologies and their benefits.
| Technology | Potential Advantages for this compound Synthesis |
| Continuous Flow Chemistry | Improved reaction control, enhanced safety, easier scalability, higher yields and purity. bohrium.com |
| Biocatalysis | High chemo-, regio-, and stereoselectivity; mild reaction conditions; reduced environmental impact. |
| Photoredox Catalysis | Access to novel reaction pathways, mild reaction conditions, high functional group tolerance. |
Development of Preclinical Tools for Further Investigation
To facilitate a deeper understanding of the pharmacokinetic, pharmacodynamic, and toxicological properties of this compound, the development of specialized preclinical tools is essential.
Radiolabeled Analogs for PET Imaging: The synthesis of a radiolabeled version of this compound, for example with tritium (B154650) or fluorine-18, would enable in vivo positron emission tomography (PET) imaging studies. nih.gov This would allow for the non-invasive visualization of the compound's distribution in the body, its ability to cross the blood-brain barrier, and its engagement with specific targets in real-time.
Fluorescent Probes: Designing fluorescently tagged derivatives of this compound would be invaluable for in vitro studies. researchgate.netrsc.orgnih.govnih.govresearchgate.net These probes could be used in techniques like fluorescence microscopy and flow cytometry to visualize the subcellular localization of the compound and its interaction with target proteins.
Animal Models of Disease: The selection and validation of appropriate animal models are crucial for evaluating the in vivo efficacy of this compound. nih.gov For CNS indications, this could include models of schizophrenia, depression, or cognitive impairment. researchgate.net For oncology, xenograft models using human cancer cell lines would be appropriate. researchgate.net
Target Engagement Biomarkers: The development of robust biomarkers to confirm that this compound is interacting with its intended target in vivo is a critical step in its translational development. This could involve measuring changes in the levels of downstream signaling molecules or using imaging techniques to quantify receptor occupancy.
Q & A
Q. What are the common synthetic routes for N-methyl-3-(piperazin-1-yl)benzamide derivatives?
The synthesis typically involves coupling reactions between benzamide precursors and piperazine derivatives. For example, HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is used as a coupling agent in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. Post-reaction purification via silica gel column chromatography (eluent: chloroform/methanol mixtures) is critical for isolating the target compound . Reaction times often range from 12–24 hours under reflux conditions.
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on ¹H NMR , ¹³C NMR , and mass spectrometry (ESI) . For instance, characteristic peaks in ¹H NMR include aromatic protons at δ 6.2–7.7 ppm and piperazine methyl groups at δ 2.3–3.2 ppm. Mass spectrometry (e.g., m/z 488.6 [M+H]⁺) verifies molecular weight. Analytical data should align with reference spectra from structurally analogous compounds .
Q. What analytical techniques are critical for characterizing piperazine-containing benzamides?
Key techniques include:
- High-performance liquid chromatography (HPLC) for purity assessment.
- Nuclear Overhauser effect spectroscopy (NOESY) to confirm spatial arrangement of substituents.
- Elemental analysis (C, H, N) to validate stoichiometry (e.g., Anal. C₃₀H₃₉Cl₂N₃O₃) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound derivatives under varying conditions?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates.
- Catalyst screening : Testing alternatives to HBTU, such as EDC/HOBt, to reduce side reactions.
- Temperature control : Lower temperatures (0–5°C) minimize decomposition during sensitive steps like amide bond formation .
- Purification adjustments : Gradient elution in column chromatography improves separation of closely related byproducts .
Q. What strategies address discrepancies in receptor binding data across studies for this compound?
Contradictions in receptor affinity (e.g., dopamine D₂ vs. serotonin 5-HT₁A) may arise from assay variability. Solutions include:
- Standardized assays : Use radioligands like [³H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide for D₃ receptor studies to ensure consistency .
- Comparative controls : Include reference compounds (e.g., haloperidol for D₂) to calibrate results across labs .
- Receptor subtype profiling : Employ selective antagonists (e.g., WAY-100635 for 5-HT₁A) to isolate contributions .
Q. How can computational methods enhance the design of this compound analogs with improved bioactivity?
- Molecular docking : Predict binding modes to target receptors (e.g., Bcl-2 for anticancer activity) using software like AutoDock .
- Quantitative structure-activity relationship (QSAR) : Correlate substituent electronegativity or steric bulk with pharmacological outcomes. For example, trifluoromethyl groups may enhance metabolic stability .
- Free-energy perturbation (FEP) : Simulate the impact of methyl group positioning on piperazine ring flexibility and receptor engagement .
Q. How to resolve spectral ambiguities in NMR data for complex benzamide derivatives?
- 2D NMR techniques : Use HSQC (heteronuclear single quantum coherence) to assign overlapping proton-carbon correlations.
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels in piperazine rings to track chemical shifts in crowded regions (e.g., δ 50–60 ppm for piperazine carbons) .
- Dynamic NMR : Analyze temperature-dependent spectra to identify conformational equilibria affecting peak splitting .
Methodological Considerations
- Avoiding commercial sources : Exclude vendors like BenchChem (mentioned in ) due to reliability concerns. Prioritize peer-reviewed synthesis protocols .
- Data validation : Cross-reference NMR and MS data with published spectra for structurally similar compounds (e.g., 4-(4-methylphenoxy)benzamide derivatives) .
- Ethical reporting : Disclose reaction yields, purity thresholds (>95%), and analytical margins of error to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
